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molecular formula C10H19Cl2N3O B2735326 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1084341-79-6

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B2735326
M. Wt: 268.18
InChI Key: MLJSXKAWDDEOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08603975B2

Procedure details

To a solution of tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (182 mg) in EtOAc (0.7 ml) and water (0.09 ml) was added 4N hydrogen chloride in EtOAc (0.7 ml) and the mixture was stirred at room temperature for 2 hours. Solvent was removed in vacuo to give 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride (122 mg) as a colorless powder. The obtained crude product was used in next reaction without further purification.
Name
tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([C:16]2[N:17]([CH3:21])[CH:18]=[CH:19][N:20]=2)[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4]1.[ClH:22]>CCOC(C)=O.O>[ClH:22].[ClH:22].[CH3:1][O:2][C:3]1([C:16]2[N:17]([CH3:21])[CH:18]=[CH:19][N:20]=2)[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1 |f:4.5.6|

Inputs

Step One
Name
tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
182 mg
Type
reactant
Smiles
COC1(CCN(CC1)C(=O)OC(C)(C)C)C=1N(C=CN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.7 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.09 mL
Type
solvent
Smiles
O
Name
Quantity
0.7 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.COC1(CCNCC1)C=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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